molecular formula C18H28N2O3S B4619081 1-(2,2-dimethylpropanoyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine

1-(2,2-dimethylpropanoyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine

Cat. No. B4619081
M. Wt: 352.5 g/mol
InChI Key: XVRNITYYUQHHJS-UHFFFAOYSA-N
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Description

Piperazine derivatives are a significant class of organic compounds with diverse biological and chemical properties. They are found in various bioactive molecules and drugs, often characterized by their unique chemical reactions, structural configurations, and a wide range of applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, cyclization, and functionalization of the piperazine ring. For example, a novel strategy for the synthesis of hyperbranched polymers involves the polyaddition of aminoethyl piperazine to divinyl sulfone without any catalysts, showcasing the versatility of piperazine-based reactions (Yan & Gao, 2000).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common methods for elucidating the molecular structure of piperazine derivatives. These techniques provide detailed information about the conformation of the piperazine ring, the geometry around substituent atoms, and intramolecular interactions. For instance, the crystal structure analysis of a specific piperazine derivative revealed a chair conformation of the piperazine ring and distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonation. These reactions modify the chemical properties of the piperazine core, influencing its reactivity, solubility, and biological activity. For example, the synthesis and characterization of organic cation hydrogensulfates from piperazine derivatives showcase the diverse chemical reactivity and potential applications of these compounds (Arbi et al., 2017).

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Applications

A study by Khan et al. (2019) investigated a series of sulfonamides and alkylated piperazine derivatives, including compounds structurally related to 1-(2,2-dimethylpropanoyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine. They found significant antibacterial, antifungal, and anthelmintic activities in some of these compounds. Additionally, these compounds showed promising results in molecular docking studies with target proteins, suggesting their potential as antibacterial, antifungal, anthelmintic, and fingerprint agents (Khan et al., 2019).

Neuropharmacological Effects

Another research by Mørk et al. (2012) explored the pharmacological effects of Lu AA21004, a compound similar to 1-(2,2-dimethylpropanoyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine. They confirmed its role as a partial antagonist and agonist for various serotonin receptors and as a serotonin transporter inhibitor. This suggests potential applications in treating disorders like major depressive disorder due to its multimodal activity (Mørk et al., 2012).

Anticancer Activity

A study by Turov (2020) on polyfunctional substituted 1,3-thiazoles with piperazine substituents, structurally related to the compound of interest, revealed significant anticancer activity. This was demonstrated through in vitro screening on various cancer cell lines, including lung, kidney, breast cancer, and leukemia cells (Turov, 2020).

Biochemical Analysis and Detection

Kline et al. (1999) developed a sensitive method for the determination of a non-peptide oxytocin receptor antagonist, structurally similar to the compound , in human plasma. This highlights its potential application in biochemical analysis and medical diagnostics (Kline et al., 1999).

Metabolic Studies

Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, finding that it undergoes oxidation to various metabolites. This study is significant for understanding the metabolic pathways and potential drug interactions of similar compounds (Hvenegaard et al., 2012).

properties

IUPAC Name

2,2-dimethyl-1-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14(2)15-6-8-16(9-7-15)24(22,23)20-12-10-19(11-13-20)17(21)18(3,4)5/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRNITYYUQHHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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